molecular formula C15H10ClF3O2 B1469496 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone CAS No. 1380429-74-2

1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone

Cat. No.: B1469496
CAS No.: 1380429-74-2
M. Wt: 314.68 g/mol
InChI Key: XYNGFYFXPVULAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone” is a chemical compound. It has been studied for its potential analgesic properties . The compound is part of a series of derivatives synthesized and characterized by physical and spectral methods .


Synthesis Analysis

The synthesis of this compound involves designing pharmacophore models for analgesics . A series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized . The exact synthesis process for “this compound” is not explicitly mentioned in the available resources.

Future Directions

The future directions for the study of this compound could involve further exploration of its potential analgesic properties. The series of derivatives it belongs to have shown potent analgesic efficacy , suggesting that “1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone” and its derivatives could be useful in the development of new analgesics.

Properties

IUPAC Name

1-[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c1-9(20)10-2-4-11(5-3-10)21-12-6-7-14(16)13(8-12)15(17,18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNGFYFXPVULAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-3-(trifluoromethyl)phenol (2 g, 10.18 mmol), 1-(4-fluorophenyl) ethanone (1.406 g) and K2CO3 (2.3 g, 16.64 mmol) in DMF (18 mL) was heated with a microwave condition at 145° C. for 4 h. The solution was diluted with EA and washed with water twice, dried over Na2SO4 and concentrated in vacuo to afford the title compound (3.12 g, 97% yield) as a brown oil. LCMS: rt=3.83 min, [M+H+]=315
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.406 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.